Methyl (r)-3-amino-3-(thiophen-3-yl)propanoate
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Overview
Description
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(thiophen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and amino acids.
Reaction Conditions: The key step involves the formation of the amino acid derivative through a series of reactions, including esterification and amination. For instance, the esterification of thiophene-3-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid can yield methyl thiophene-3-carboxylate. This intermediate can then undergo amination using ammonia or an amine source under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Methyl ®-3-hydroxy-3-(thiophen-3-yl)propanoate.
Substitution: Derivatives with different substituents on the amino group.
Scientific Research Applications
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(thiophen-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2s)-2-amino-3-(thiophen-3-yl)propanoate: This compound is similar in structure but differs in the stereochemistry of the amino group.
Thiophene-3-carboxylic acid derivatives: These compounds share the thiophene ring but have different functional groups attached to the carboxylate moiety.
Uniqueness
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a thiophene ring. This combination of features makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl (R)-3-amino-3-(thiophen-3-yl)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H11NO2S. The compound features a thiophene ring, which is a sulfur-containing heterocycle, linked to an amino acid structure. This unique combination contributes to its pharmacological potential. The compound is characterized by its methyl ester group and an amino group, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves several chemical reactions that can be optimized for efficiency. Key steps may include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Introduction of the Amino Group : Employing amination techniques to incorporate the amino functionality.
- Esterification : Converting the carboxylic acid into a methyl ester.
These steps can be tailored for industrial production using continuous flow reactors and specific solvents and catalysts to enhance yield and purity.
Biological Activity
This compound exhibits various biological activities, primarily in antimicrobial and anticancer domains. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that this compound may interfere with bacterial enzymes or disrupt cell membrane integrity in microbial cells. Its structural features allow it to engage in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets such as enzymes and receptors.
A study highlighted that derivatives with similar structures showed significant antimicrobial properties, suggesting that modifications to the thiophene moiety could further enhance efficacy against specific pathogens .
Anticancer Properties
This compound has also been investigated for its anticancer potential. The mechanism of action appears to involve the induction of apoptosis in cancer cells by affecting pathways related to cell division and survival. For instance, compounds with similar amino acid structures demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Screening :
- Objective : To assess the antimicrobial efficacy against a panel of bacterial strains.
- Method : Disk diffusion method was used for testing.
- Results : this compound showed significant inhibition zones against several Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | C8H11NO2S | 15 | Anticancer |
Methyl 2-amino-3-(pyridin-3-yl)propanoate | C9H12N2O2 | 20 | Antimicrobial |
Methyl (R)-2-amino-4-chlorobutanoate | C6H10ClNO2 | 25 | Antimicrobial |
This table illustrates that while all compounds exhibit biological activity, this compound shows promising potency particularly in anticancer applications.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
BSTUGKFLCCGLKN-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CSC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CSC=C1)N |
Origin of Product |
United States |
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